molecular formula C24H25N3O5S2 B6555872 ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate CAS No. 1040653-99-3

ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate

Cat. No.: B6555872
CAS No.: 1040653-99-3
M. Wt: 499.6 g/mol
InChI Key: CLSUJGPLGCLHQD-UHFFFAOYSA-N
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Description

Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a thiophene ring, and a benzoate ester. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. The process may include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.

Comparison with Similar Compounds

Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate can be compared with other acetylcholinesterase inhibitors such as:

  • Donepezil
  • Rivastigmine
  • Galantamine

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its potential selectivity and potency as an acetylcholinesterase inhibitor make it a promising candidate for further research and development.

Biological Activity

Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is a complex organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to influence its pharmacological properties. The molecular formula is C24H26N2O4SC_{24}H_{26}N_2O_4S, with a molecular weight of approximately 470.6 g/mol. The structural characteristics contribute to its lipophilicity and receptor binding capabilities.

Research indicates that the piperazine component of this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests potential modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeDescription
Receptor Binding Interacts with serotonin and dopamine receptors, potentially modulating their activity.
Anticancer Properties Exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2 cells.
Neuroprotective Effects May provide neuroprotection by influencing neuronal signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound's IC50 values were reported to be lower than 2 μg/mL in specific assays, indicating potent activity against these cancer types .
  • Neuropharmacological Studies : A study investigating the effects on neurotransmitter systems found that this compound could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.
  • Comparative Analysis : When compared to structurally similar compounds, this compound showed enhanced biological activity due to its unique combination of functional groups. For instance, derivatives lacking the piperazine moiety exhibited significantly reduced receptor binding affinity .

Future Directions in Research

Ongoing research focuses on elucidating the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, metabolic pathways, and long-term effects are essential for understanding its therapeutic potential.

Table 2: Research Gaps and Opportunities

Research AreaDescription
Mechanistic Studies Further studies are needed to clarify the pathways involved in its neuropharmacological effects.
Clinical Trials Initiation of clinical trials to evaluate safety and efficacy in human subjects is crucial.
Derivative Development Exploration of derivatives with modified structures could lead to improved efficacy and safety profiles.

Properties

IUPAC Name

ethyl 3-[[3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-2-32-24(29)18-7-6-8-19(17-18)25-23(28)22-21(11-16-33-22)34(30,31)27-14-12-26(13-15-27)20-9-4-3-5-10-20/h3-11,16-17H,2,12-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSUJGPLGCLHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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